
Tclgpl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tclgpl, also known as T-cell leukemia/lymphoma protein 1A interacting protein, is a protein that plays a crucial role in the regulation of cell growth and differentiation. It was first discovered in 2002 and has since been the subject of numerous scientific studies.
作用機序
Tclgpl functions by interacting with other proteins in the cell, including the tumor suppressor protein p53. It has been shown to inhibit the activity of p53, which can lead to the development of cancer. In addition, Tclgpl has been found to interact with other proteins involved in the regulation of cell growth and differentiation, such as the protein kinase Akt.
生化学的および生理学的効果
Tclgpl has been shown to have a variety of biochemical and physiological effects on cells. It has been found to regulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. In addition, Tclgpl has been shown to play a role in the regulation of the cell cycle, which is the process by which cells divide and grow.
実験室実験の利点と制限
One advantage of studying Tclgpl in the lab is that it is a well-characterized protein, with a known mechanism of action and a variety of known interactions with other proteins. This makes it a useful tool for studying the regulation of cell growth and differentiation. However, one limitation of studying Tclgpl is that its function is complex and not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on Tclgpl. One area of interest is the role of Tclgpl in the development of cancer, and whether targeting Tclgpl could be a potential therapy for cancer. In addition, there is interest in understanding the role of Tclgpl in the immune response to infection, and whether it could be a target for new vaccines or immunotherapies. Finally, there is interest in understanding the complex interactions between Tclgpl and other proteins involved in the regulation of cell growth and differentiation, which could lead to new insights into the basic biology of cells.
合成法
Tclgpl is a protein that is synthesized in cells through the process of translation. It is encoded by the Tcl1aip1 gene and is composed of 327 amino acids. The protein is expressed in a variety of tissues, including the brain, liver, and spleen.
科学的研究の応用
Tclgpl has been the subject of numerous scientific studies due to its role in regulating cell growth and differentiation. It has been found to play a role in the development of cancer, as well as in the immune response to infection. In addition, Tclgpl has been shown to be involved in the regulation of apoptosis, or programmed cell death.
特性
CAS番号 |
103881-76-1 |
|---|---|
製品名 |
Tclgpl |
分子式 |
C32H45N5O5S |
分子量 |
611.8 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(3S,16S)-3-benzyl-16-butan-2-yl-5,8,15-trioxo-1-thia-4,7,14-triazacyclohexadec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H45N5O5S/c1-3-21(2)29-32(42)34-16-8-7-11-27(37-30(40)26(33)18-23-12-14-25(38)15-13-23)31(41)35-19-28(39)36-24(20-43-29)17-22-9-5-4-6-10-22/h4-6,9-10,12-15,21,24,26-27,29,38H,3,7-8,11,16-20,33H2,1-2H3,(H,34,42)(H,35,41)(H,36,39)(H,37,40)/t21?,24-,26-,27?,29-/m0/s1 |
InChIキー |
KMVHBOGONQSDBU-OQRJMPHZSA-N |
異性体SMILES |
CCC(C)[C@H]1C(=O)NCCCCC(C(=O)NCC(=O)N[C@H](CS1)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
正規SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
同義語 |
TCLGPL Tyr-cyclo(Lys-Gly-Phe-psi(CH2S)Leu) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine), (3S-(3R*,9S*(R*),16S*))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



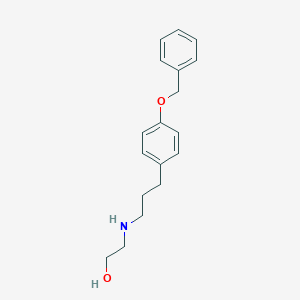
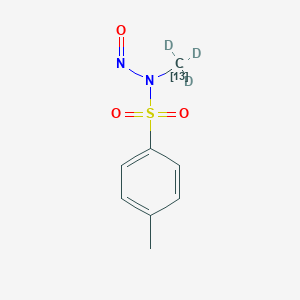
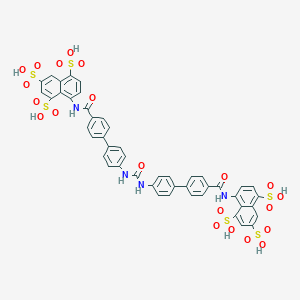
![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)
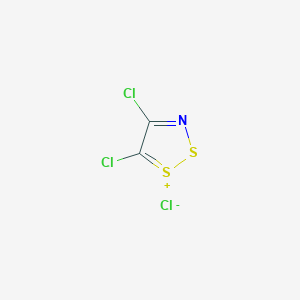
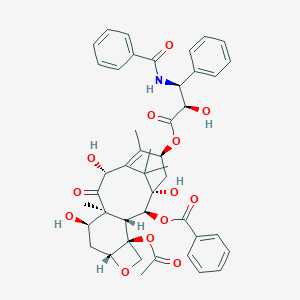
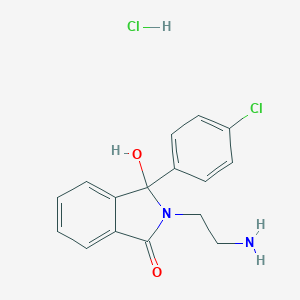
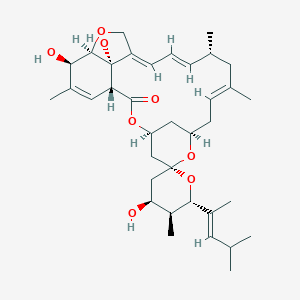
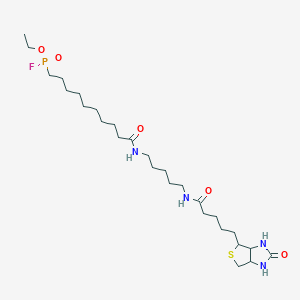

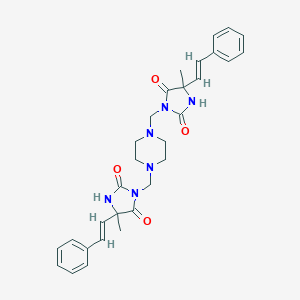

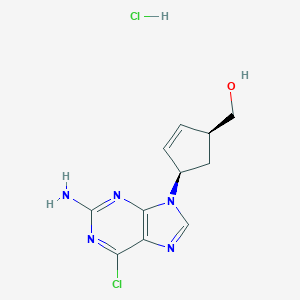
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)